molecular formula C24H29NO4 B2408612 2-[ethyl({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]heptanoic acid CAS No. 1699536-35-0

2-[ethyl({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]heptanoic acid

Cat. No. B2408612
CAS RN: 1699536-35-0
M. Wt: 395.499
InChI Key: YPLZSXFEWOLCFY-UHFFFAOYSA-N
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Description

“2-[ethyl({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]heptanoic acid” is a chemical compound with the empirical formula C21H23NO4 . It has a molecular weight of 353.41 . The compound is solid in form .


Molecular Structure Analysis

The SMILES string representation of the molecule is O=C(NC(CC)(CC)C(O)=O)OCC(C1=C2C=CC=C1)C3=C2C=CC=C3 . This provides a textual representation of the molecule’s structure.


Physical And Chemical Properties Analysis

The compound is solid in form . Its empirical formula is C21H23NO4 and it has a molecular weight of 353.41 .

Scientific Research Applications

1. Synthesis of Protected β-Amino Acids

The compound has been used in the synthesis of N-Fmoc-protected β-amino acids. This process involves the Arndt-Eistert protocol starting from commercially available N-Fmoc α-amino acids, leading to enantiomerically pure N-Fmoc-protected β-amino acids in two steps with high yield (Ellmerer-Müller, Brössner, Maslouh, & Takó, 1998).

2. Preparation for Solid-Phase Syntheses

This compound plays a crucial role in preparing N-Fmoc-protected β2-homoamino acids with proteinogenic side chains, suitable for large-scale preparation of Fmoc-β2hXaa-OH for solid-phase syntheses of β-peptides (Šebesta & Seebach, 2003).

3. Surfactant for Carbon Nanotubes

N-Fluorenyl-9-methoxycarbonyl-protected amino acids, which include the compound , have been used as surfactants for carbon nanotubes. These surfactants are convertible into enzymatically activated CNT surfactants for homogeneous aqueous nanotube dispersions (Cousins, Das, Sharma, Li, Mcnamara, Hillier, Kinloch, & Ulijn, 2009).

4. Self-Assembled Structures Study

The self-assembled structures formed by Fmoc modified aliphatic uncharged single amino acids, including Fmoc-protected aliphatic amino acids, have been studied under varying conditions, leading to insights into the design of novel self-assembled architectures (Gour, Koshti, Naskar, Kshtriya, & Narode, 2021).

5. Synthesis of Oligomers

This compound has been used in the synthesis of oligomers derived from amide-linked neuraminic acid analogues, leading to efficient synthesis of oligomers varying in length and exhibiting potential biological significance (Gregar & Gervay-Hague, 2004).

properties

IUPAC Name

2-[ethyl(9H-fluoren-9-ylmethoxycarbonyl)amino]heptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29NO4/c1-3-5-6-15-22(23(26)27)25(4-2)24(28)29-16-21-19-13-9-7-11-17(19)18-12-8-10-14-20(18)21/h7-14,21-22H,3-6,15-16H2,1-2H3,(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPLZSXFEWOLCFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C(=O)O)N(CC)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[ethyl({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]heptanoic acid

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